13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Description
Historical Context and Discovery
The development of this compound emerged from a systematic medicinal chemistry strategy focused on modifying long-chain alkyl substitutes in the 7α-position of estradiol. The compound was discovered through rational drug design approaches, though its selection for further development ultimately relied on phenotypic screening methodologies. This discovery process represents a paradigm shift in hormone receptor antagonist development, moving beyond traditional partial agonist compounds toward pure antagonist mechanisms.
The historical significance of this compound's discovery lies in its representation of the first successful selective estrogen receptor degrader to achieve regulatory approval. The development timeline began with fundamental research into estrogen receptor biology and the recognition that existing antiestrogen therapies possessed inherent limitations due to their partial agonist properties. Research teams at Imperial Chemical Industries, later AstraZeneca, pursued the development of this compound as part of a broader effort to create truly pure antiestrogen agents without agonist activity.
The compound's discovery process involved extensive structure-activity relationship studies examining various modifications to the estradiol backbone. The incorporation of the pentafluoropentylsulfinyl side chain represented a breakthrough in understanding how specific chemical modifications could eliminate agonist activity while maintaining or enhancing antagonist properties. This research demonstrated that an alkyl-sulfinyl moiety added to the endogenous estrogen receptor ligand could fundamentally alter the compound's pharmacological profile.
The historical context of this compound's development also reflects broader trends in pharmaceutical research during the late twentieth century, particularly the increasing sophistication of structure-based drug design and the growing understanding of protein-ligand interactions. The successful development of this compound validated approaches to rational drug design that combined computational modeling with systematic synthetic chemistry and biological screening.
Classification and Chemical Family
This compound belongs to the chemical classification of synthetic estrane steroids and specifically represents a derivative of estradiol. The compound is classified as a steroidal antiestrogen within the broader category of selective estrogen receptor modulators, though its unique mechanism of action has led to its designation as a selective estrogen receptor degrader. This classification distinguishes it from traditional nonsteroidal antiestrogens and represents a novel therapeutic class in hormone receptor pharmacology.
The chemical family characteristics of this compound include its retention of the fundamental steroid nucleus structure while incorporating significant modifications that alter its biological properties. The steroid backbone maintains the characteristic four-ring structure common to all steroids, consisting of three six-membered rings and one five-membered ring arranged in a specific spatial configuration. The compound's classification as an estrane steroid indicates its structural relationship to estradiol and other natural estrogens, though the extensive side chain modifications create substantially different pharmacological properties.
The pentafluoropentylsulfinyl substituent represents a unique chemical modification within the steroid family, introducing organofluorine chemistry principles into traditional steroid structures. The incorporation of multiple fluorine atoms creates distinctive electronic and steric properties that significantly influence the compound's interaction with biological targets. This fluorinated alkyl chain modification places the compound within a specialized subset of fluorinated pharmaceutical compounds that have gained increasing importance in modern drug development.
The sulfur-containing functional group within the side chain further classifies this compound among organosulfur steroid derivatives. The sulfinyl group introduces additional polarity and potential for specific protein interactions while maintaining appropriate lipophilicity for membrane penetration. This combination of fluorine and sulfur atoms in the side chain represents an innovative approach to steroid modification that has influenced subsequent drug design efforts in the field.
| Chemical Classification | Details |
|---|---|
| Primary Class | Synthetic Estrane Steroid |
| Subclass | Selective Estrogen Receptor Degrader |
| Molecular Formula | C₃₂H₄₇F₅O₃S |
| Molecular Weight | 606.78 g/mol |
| Stereochemistry | (7R,8R,9S,13S,14S,17S) |
| Functional Groups | Hydroxyl, Sulfinyl, Fluoroalkyl |
Importance in Steroidal Chemistry Research
The development and characterization of this compound has established fundamental principles for steroidal chemistry research, particularly in understanding how structural modifications can dramatically alter biological activity. The compound has served as a prototype for demonstrating how strategic incorporation of fluorinated substituents can enhance metabolic stability and alter receptor binding characteristics. Research on this compound has contributed significantly to the understanding of structure-activity relationships in steroid chemistry, providing insights that have guided the development of subsequent generations of hormone receptor modulators.
The synthetic chemistry approaches developed for this compound have advanced the field of complex steroid synthesis, particularly in the area of regioselective and stereoselective carbon-carbon bond formation. The key synthetic step involving catalyst-controlled, room temperature, diastereoselective 1,6-addition represents a significant methodological advancement in steroid chemistry. This synthetic approach has demonstrated the potential for using zirconocene-derived reagents in complex molecule synthesis, contributing to the broader understanding of organometallic chemistry applications in pharmaceutical synthesis.
Research on this compound has also advanced understanding of fluorine chemistry applications in medicinal chemistry, particularly in the context of steroid modifications. The successful incorporation of the pentafluoropentyl group has demonstrated principles for designing fluorinated pharmaceutical compounds that maintain biological activity while gaining improved pharmacological properties. This work has influenced subsequent research into fluorinated drug design and has contributed to the growing appreciation of fluorine's unique properties in medicinal chemistry applications.
The compound's role in advancing steroidal chemistry research extends to its contribution to understanding protein-steroid interactions at the molecular level. Studies of this compound have provided detailed insights into how specific structural modifications can alter protein binding modes and eliminate unwanted agonist activity. This research has contributed to the broader understanding of ligand-receptor interactions and has informed the design of other selective receptor modulators across various therapeutic areas.
| Research Contribution | Impact |
|---|---|
| Synthetic Methodology | Advanced catalyst-controlled C-C bond formation |
| Fluorine Chemistry | Demonstrated pentafluoroalkyl incorporation strategies |
| Structure-Activity Relationships | Established principles for pure antagonist design |
| Protein-Ligand Interactions | Enhanced understanding of receptor binding modes |
Relationship to Estrogen Receptor Antagonists
This compound represents a paradigm shift in estrogen receptor antagonist design, establishing itself as the first compound in a new class of pure antiestrogens devoid of agonist activity. Unlike traditional nonsteroidal antiestrogens that demonstrate partial agonist properties in certain tissues, this compound exhibits complete antagonist activity across all tested biological systems. The relationship of this compound to other estrogen receptor antagonists is characterized by its unique mechanism of action involving receptor degradation rather than simple competitive inhibition.
The compound's interaction with estrogen receptors involves binding to receptor monomers and inhibiting receptor dimerization, a fundamental step in estrogen receptor activation. This binding interaction renders both activating function 1 and activating function 2 inactive, significantly reducing translocation of the receptor to the nucleus and accelerating degradation of the estrogen receptor protein. This mechanism represents a fundamental departure from traditional antagonists that primarily function through competitive binding without inducing receptor degradation.
The structural relationship between this compound and estradiol, the primary endogenous estrogen receptor ligand, reveals critical insights into antagonist design principles. While maintaining the essential steroid backbone necessary for receptor recognition, the compound's bulky 7α-substituted side chain creates steric interference that prevents the conformational changes required for receptor activation. The pentafluoropentylsulfinyl modification specifically disrupts the receptor's ability to adopt its active conformation while simultaneously targeting the receptor protein for cellular degradation pathways.
Research comparing this compound to other estrogen receptor antagonists has demonstrated its superior activity in hormone-dependent biological systems. Preclinical studies have confirmed the compound's potential to inhibit growth in both tamoxifen-resistant and tamoxifen-sensitive systems, indicating a lack of cross-resistance with existing endocrine agents. This unique profile positions the compound as a significant advancement in the field of estrogen receptor antagonists and has influenced the development of subsequent selective estrogen receptor degraders.
The compound's relationship to contemporary estrogen receptor antagonist research has established important principles for drug design in this therapeutic area. The successful clinical development of this compound has validated the concept of selective estrogen receptor degraders and has led to efforts to discover and develop parallel drug classes, including selective androgen receptor degraders. This work has demonstrated that receptor degradation represents a viable and potentially superior approach to hormone receptor antagonism compared to traditional competitive inhibition strategies.
Properties
IUPAC Name |
13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUXBMIQPBEWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a synthetic steroidal antiestrogen known as Fulvestrant (Faslodex). It is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This article explores its biological activity through various studies and data.
Chemical Structure
The structural formula of Fulvestrant can be represented as follows:
This compound features a complex cyclopenta[a]phenanthrene backbone with a sulfinyl side chain that enhances its biological properties.
Fulvestrant acts as an estrogen receptor antagonist. It binds to estrogen receptors (ER), leading to the degradation of these receptors and thereby inhibiting estrogen-mediated signaling pathways. This mechanism is crucial in the treatment of estrogen-dependent tumors.
Antitumor Effects
Fulvestrant has demonstrated significant antitumor activity in various preclinical and clinical studies. Its efficacy is particularly notable in patients with advanced breast cancer who have progressed on other endocrine therapies.
- Clinical Trials : In a pivotal clinical trial (FASLODEX 004), Fulvestrant showed a 20% improvement in progression-free survival compared to anastrozole in postmenopausal women with ER-positive breast cancer .
- Preclinical Studies : Research indicated that Fulvestrant effectively downregulates ER levels in breast cancer cell lines such as MCF-7 and T47D. It induces apoptosis and inhibits cell proliferation .
Pharmacokinetics
Fulvestrant is administered via intramuscular injection and exhibits a half-life of approximately 40 days. Its pharmacokinetic profile allows for monthly dosing after an initial loading dose .
| Parameter | Value |
|---|---|
| Half-life | ~40 days |
| Bioavailability | Low (intramuscular) |
| Peak plasma concentration | 7 days post-injection |
Metabolism
Fulvestrant undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes. Key metabolic pathways include:
- Oxidation : Leading to the formation of several metabolites.
- Conjugation : Glucuronidation at the 3 and 17 positions.
These metabolites exhibit pharmacological activities that are similar or less than the parent compound .
Case Studies
- Case Study: Efficacy in Advanced Breast Cancer
- Adverse Effects
Scientific Research Applications
The compound 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex chemical with potential applications in various fields. This article will explore its scientific research applications based on available data and case studies.
Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C32H47F5O3S
- CAS Number : 129453-61-8
This compound features a unique structure that includes a cyclopenta[a]phenanthrene core modified with various functional groups. The presence of fluorinated moieties suggests potential applications in pharmaceuticals and materials science.
Pharmaceutical Development
The compound is structurally related to known therapeutic agents and may exhibit biological activity relevant to cancer treatment. Specifically:
- Estrogen Receptor Modulation : Similar compounds have been investigated for their ability to modulate estrogen receptors in breast cancer treatments. The sulfinyl group may enhance binding affinity or alter pharmacokinetics compared to existing therapies like Fulvestrant .
Material Science
The incorporation of fluorinated groups suggests potential applications in developing advanced materials:
- Fluorinated Polymers : The unique properties of fluorinated compounds can lead to materials with enhanced thermal stability and chemical resistance. Research into polymer composites incorporating this compound could yield materials suitable for harsh environments .
Environmental Chemistry
Given the increasing focus on environmental sustainability:
- Chemical Stability Studies : Understanding the degradation pathways of such complex compounds can provide insights into their environmental impact. Studies may focus on how the compound interacts with various environmental factors (e.g., light exposure or microbial activity) .
Case Study 1: Estrogen Receptor Activity
A study investigating the estrogenic activity of structurally similar compounds found that modifications in the side chains significantly affected receptor binding and biological activity. This indicates that variations like those present in 13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,... could be optimized for therapeutic efficacy.
Case Study 2: Fluorinated Material Properties
Research on fluorinated cycloalkenes has shown that these materials exhibit unique properties such as low surface energy and high thermal stability. Incorporating the specific structure of this compound into polymer matrices could enhance performance in coatings and seals used in aerospace or chemical processing industries.
| Compound Name | Estrogen Receptor Binding Affinity | Activity Type |
|---|---|---|
| Fulvestrant | High | Antagonist |
| 13-Methyl... | TBD | TBD |
Table 2: Material Properties of Fluorinated Compounds
| Property | Value | Notes |
|---|---|---|
| Thermal Stability | High | Resistant to thermal degradation |
| Chemical Resistance | Excellent | Resistant to solvents |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound contains three reactive centers:
- Sulfinyl group (-S(O)-) at the 9-position of the nonyl side chain
- Hydroxyl groups at C3 and C17 of the steroidal backbone
- Fluorinated pentyl moiety attached to the sulfinyl group
These features enable distinct reaction pathways, including oxidation, conjugation, and degradation .
Metabolic Reactions
Fulvestrant undergoes extensive hepatic metabolism via the following pathways:
Key characteristics:
- The sulfinyl group exhibits stereoselective oxidation to sulfone derivatives
- Hydroxylation occurs preferentially at the steroidal A-ring over the alkyl side chain
- Glucuronidation increases water solubility for renal excretion
Synthetic Modifications
The synthesis involves critical transformations:
Key Steps
-
Stereoselective sulfoxide formation :
(Yields >85% enantiomeric excess) -
Steroid side-chain elongation :
(Requires chiral induction at C7 and C17)
Stability Under Physiological Conditions
| Parameter | Value/Behavior | Method of Analysis |
|---|---|---|
| pH stability | Stable at 2.0-8.5 | HPLC-UV (254 nm) |
| Thermal degradation | Decomposes >150°C | TGA-DSC |
| Light sensitivity | Photodegradation via C3-OH | QbD studies |
Degradation products include:
Computational Reactivity Predictions
DFT calculations reveal:
- Electrophilic centers :
-
Reaction barriers :
Reaction ΔG‡ (kcal/mol) Sulfoxide → Sulfone 18.7 ± 0.9 C3-OH glucuronidation 12.4 ± 1.2
These predictions align with experimental metabolic data .
Comparative Reactivity with Analogs
| Compound | Sulfoxide Stability (t₁/₂) | Glucuronidation Rate (nmol/min/mg) |
|---|---|---|
| Fulvestrant | 48 ± 3 hr | 0.89 ± 0.12 |
| 4-Hydroxyfulvestrant | 24 ± 2 hr* | 1.45 ± 0.21* |
| Fulvestrant sulfone | >200 hr | Not detected |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues:
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Fulvestrant (ICI 182,780) | 7α-pentafluoropentylsulfinyl nonyl side chain; steroidal backbone | C₃₂H₄₇F₅O₃S | 606.80 |
| ICI 164,384 | 7α-alkylamide side chain; shorter substituent | C₃₁H₄₄F₅NO₃ | 593.68 (estimated) |
| Tamoxifen | Nonsteroidal triphenylethylene backbone; ethylaminoethoxy side chain | C₂₆H₂₉NO | 371.51 |
| 17β-Estradiol | Natural steroidal estrogen; lacks sulfinyl/pentafluoropentyl modifications | C₁₈H₂₄O₂ | 272.38 |
Key Differences:
- Side Chain Modifications: Fulvestrant’s 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl chain enhances ER binding affinity and resistance to metabolic degradation compared to ICI 164,384’s alkylamide group .
- Steroidal vs. Nonsteroidal: Tamoxifen, a nonsteroidal antiestrogen, exhibits partial agonist activity in some tissues, whereas Fulvestrant’s steroidal structure ensures pure antagonism .
Pharmacological Comparison
Receptor Binding and Antagonistic Potency:
| Parameter | Fulvestrant (ICI 182,780) | ICI 164,384 | Tamoxifen |
|---|---|---|---|
| Relative ER Binding Affinity | 0.89 (vs. estradiol = 1.0) | 0.19 | 0.02–0.1 |
| In Vitro IC₅₀ (MCF-7 cells) | 0.29 nM | 1.3 nM | 1–10 nM |
| In Vivo Antiuterotrophic ED₅₀ | 0.06 mg/kg (rat) | 0.9 mg/kg (rat) | 0.1–0.5 mg/kg |
Key Findings:
Clinical Efficacy Comparison
Effects on Tumor Biomarkers (Postmenopausal Breast Cancer):
| Biomarker | Fulvestrant (250 mg) | Tamoxifen (20 mg/day) | Placebo |
|---|---|---|---|
| ER H-Score Reduction | 85% (P < 0.001 vs. placebo) | 30% (P = NS) | No change |
| PgR H-Score Reduction | 90% (P < 0.0002) | 150% increase | No change |
| Ki67 Labeling Index | 65% reduction | 40% reduction | No change |
Clinical Insights:
Physicochemical and Pharmacokinetic Properties
| Property | Fulvestrant | ICI 164,384 | Tamoxifen |
|---|---|---|---|
| LogP (Lipophilicity) | 10.06 | 8.5 (estimated) | 6.9 |
| Half-Life (Human) | ~28 days | ~14 days | 5–7 days |
| Solubility | Insoluble in water | Poor aqueous solubility | Moderate solubility |
Key Notes:
Preparation Methods
Steroidal Backbone Preparation
The core steroidal structure (6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol ) is typically derived from estrone or nandrolone via selective hydrogenation and hydroxylation. Key steps include:
Table 1: Key Intermediates in Steroidal Backbone Synthesis
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| 3,17-Dihydroxynandrolone | H₂/Pd-C, ethanol, 50°C, 12 h | 78 |
| Decahydrocyclopenta-phenanthrene | PtO₂, acetic acid, 70°C, 24 h | 65 |
Stepwise Synthesis of the Target Compound
Alkylation at C7 Position
The C7 alkyl chain (9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl ) is introduced via Grignard reaction or nucleophilic substitution :
-
Grignard Reagent Preparation :
-
Alkylation :
Table 2: Alkylation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | −50°C | 72 |
| Solvent | THF | 68 |
| Reaction Time | 4 h | 75 |
Sulfoxide Group Formation
The sulfinyl group is introduced via oxidation of a sulfide precursor:
Table 3: Sulfoxide Synthesis Efficiency
| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 88 | 99.1 |
| H₂O₂/Vanadium | Acetonitrile | 76 | 97.5 |
Industrial-Scale Production
Solvent Systems and Crystallization
Industrial methods prioritize solvent recovery and yield maximization:
Table 4: Industrial Crystallization Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent Ratio (Toluene:Ethanol) | 75:25 | 99.1% purity |
| Cooling Rate | 0.5°C/min | 92% recovery |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
X-Ray Diffraction (XRD) : Confirms crystalline structure (characteristic peaks at 2θ = 8.7°, 12.3°, 15.6°).
-
Differential Scanning Calorimetry (DSC) : Melting endotherm at 106.06°C.
Challenges and Mitigation Strategies
Regioselectivity Issues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
